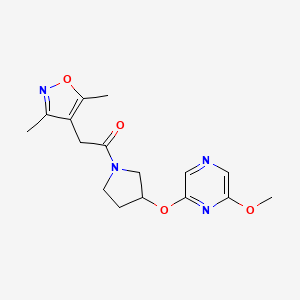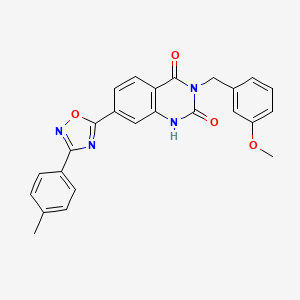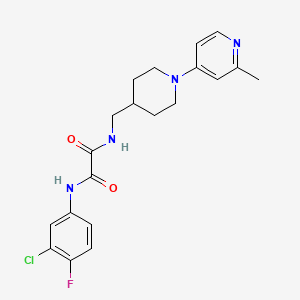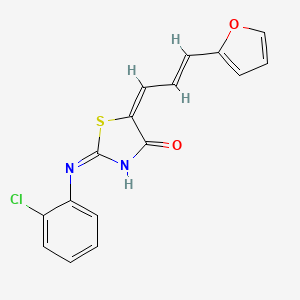
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a heterocyclic molecule that likely exhibits a range of biological activities due to the presence of isoxazole and pyrazine moieties. While the papers provided do not directly discuss this compound, they do provide insights into the synthesis and reactivity of related heterocyclic compounds, which can be useful in understanding the chemistry of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of LDA, followed by thermal cyclization . Similarly, the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine is achieved by reacting ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid, followed by various functionalization reactions . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex and can exhibit tautomerism, as seen in the study of 2-hydroxypyrazolo[1,5-a]pyridine, where the enol form is the predominant tautomeric species in solution . The presence of substituents on the heterocyclic rings can significantly affect the molecule's properties and reactivity.
Chemical Reactions Analysis
Heterocyclic compounds can undergo a variety of chemical reactions, including nitrosation, nitration, bromination, and methylation, as demonstrated by the reactions of 2-hydroxypyrazolo[1,5-a]pyridine . These reactions are often position-specific and can be influenced by the nature of the substituents on the heterocycle.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds can be influenced by their molecular structure. For example, the basicity of pyridinols is affected by the electron density in the ring, which approaches physiological pH with increasing electron density . Additionally, the stability of these compounds to air oxidation and their reactivity towards peroxyl radicals can vary, with some pyridinols being indefinitely stable to air oxidation and others decomposing upon extended exposure to the atmosphere . These properties are crucial for the potential application of these compounds as antioxidants or in other biological roles.
Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
A study by Bacchi et al. (2005) explores the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This method yields various derivatives including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione in satisfactory yields, demonstrating a versatile approach to heterocyclic compound synthesis (Bacchi et al., 2005).
Antimicrobial Activity
Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives with antimicrobial properties, using citrazinic acid as a starting material. This research highlights the potential of these compounds in developing new antimicrobial agents, showcasing their practical applications in medicine (Hossan et al., 2012).
Photoactivation for Release of Carboxylate and Phenolate Groups
Chen and Steinmetz (2006) investigated the photoactivation of amino-substituted 1,4-benzoquinones for the release of carboxylate and phenolate leaving groups using visible light. This study provides insights into the photochemical properties of these compounds, which could be leveraged in designing light-responsive materials or drugs (Chen & Steinmetz, 2006).
Structural and Chemical Analysis
Slabizki et al. (2014) conducted a detailed analysis of structural isomers of dimethyl methoxypyrazines, demonstrating the importance of chromatographic separation for the unequivocal identification of closely related compounds. This research underlines the complexity of analyzing compounds with similar structures and the need for precise analytical techniques (Slabizki et al., 2014).
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-10-13(11(2)24-19-10)6-16(21)20-5-4-12(9-20)23-15-8-17-7-14(18-15)22-3/h7-8,12H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHOJMMVGKJFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2553704.png)

![N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553708.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)



![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553714.png)
![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide](/img/structure/B2553715.png)

![7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553718.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2553719.png)
![6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2553721.png)
